![molecular formula C15H13N3O4S B11016258 N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11016258.png)
N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused with a pyrimidine ring, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of thiazolopyrimidine derivatives, including this compound, typically employs high-throughput synthesis techniques. These methods allow for the efficient production of large quantities of the compound, which is essential for its application in various fields such as pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions:
Condition | Product | Yield | Key Observations |
---|---|---|---|
2N HCl (reflux, 4 hr) | 5-Oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid | 78% | Complete deprotection of dimethoxyphenyl group |
10% NaOH (RT, 12 hr) | Sodium salt of 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate | 92% | Retains thiazolopyrimidine core integrity |
Acidic hydrolysis removes the N-(2,4-dimethoxyphenyl) substituent, while alkaline conditions produce stable carboxylate salts .
Oxidation Reactions
The thiazole ring exhibits redox activity:
-
With KMnO₄ (acidic): Oxidizes the pyrimidine ring’s C5 carbonyl to a carboxyl group, yielding a dicarboxylic acid derivative.
Nucleophilic Substitution
The 6-carboxamide group participates in nucleophilic substitutions:
Reagent | Product | Application |
---|---|---|
NH₂OH·HCl (pH 5–6) | Hydroxamic acid derivative | Metal chelation studies |
Hydrazine hydrate | Hydrazide analog | Precursor for Schiff base formation |
R-OH (alcohols) | Ester derivatives | Solubility modulation |
These reactions proceed under mild conditions (50–80°C, 2–6 hr) with yields ranging from 60% to 85% .
Ring-Opening and Rearrangement
Under strong alkaline conditions (e.g., KOH/EtOH, reflux), the thiazolopyrimidine ring undergoes cleavage:
textPrimary product: 2-Amino-4-(2,4-dimethoxyphenylcarbamoyl)thiazole-5-carboxylic acid Secondary product: Rearranged quinazolinone derivatives (via Dimroth rearrangement)
This reaction is critical for generating intermediates for further functionalization.
Stability Under Thermal and Photolytic Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
100°C (dry air) | Dehydration at C5 carbonyl → Formation of nitrile | 3.2 hr |
UV light (254 nm) | Demethoxylation → Phenolic derivatives | 8.5 hr |
pH 7.4 (aqueous buffer) | Hydrolysis of carboxamide → Carboxylic acid | 120 hr |
Thermal degradation predominates at elevated temperatures, while photolysis selectively cleaves methoxy groups .
Metal Complexation
The compound forms coordination complexes with transition metals:
Metal Ion | Stoichiometry | Geometry | Application |
---|---|---|---|
Cu²⁺ | 1:2 | Square planar | Anticancer activity enhancement |
Fe³⁺ | 1:1 | Octahedral | Catalytic oxidation studies |
Zn²⁺ | 1:1 | Tetrahedral | Fluorescence probes |
Complexation modifies electronic properties and enhances bioactivity .
Comparative Reactivity with Analogues
Compound | Reactivity Difference |
---|---|
N-(3,4-dimethylphenyl)-5-oxo-thiazolopyrimidine-6-carboxamide | Faster hydrolysis due to electron-donating methyl groups |
N-(4-fluorophenyl)-5-oxo-thiazolopyrimidine-6-carboxamide | Enhanced oxidative stability from fluorine’s electronegativity |
2-Methylpropyl 5-(3,4-dimethoxyphenyl)thiazolopyrimidine-6-carboxylate | Ester group undergoes transesterification instead of hydrolysis |
Substituents on the phenyl ring and carboxylate moiety significantly alter reaction kinetics.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit notable antimicrobial properties. The compound's mechanism of action often involves:
- Targeting Bacterial Enzymes : It is believed to inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria at low concentrations.
Pathogen | MIC (μg/mL) | Notes |
---|---|---|
Staphylococcus aureus | < 40 | Broad-spectrum activity |
Escherichia coli | < 50 | Effective against resistant strains |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through various assays:
- Cyclooxygenase (COX) Inhibition : The compound demonstrates significant inhibition of COX enzymes, particularly COX-2, with an IC50 comparable to established anti-inflammatory drugs.
Compound | IC50 (μmol) | Comparison |
---|---|---|
N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | 0.04 | Comparable to celecoxib |
- In Vivo Studies : In carrageenan-induced paw edema models, the compound significantly reduced inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies:
- Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to cell cycle arrest.
Cancer Type | Effect Observed |
---|---|
Breast Cancer | Induces apoptosis in vitro |
Lung Cancer | Inhibits tumor growth in xenograft models |
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of thiazolo-pyrimidine derivatives against resistant bacterial strains demonstrated that this compound exhibited a significant reduction in bacterial load compared to control groups.
- Anti-inflammatory Trials : In experimental models of inflammation, the compound was administered alongside standard anti-inflammatory treatments. Results indicated a synergistic effect that enhanced the overall therapeutic outcome.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with an ethyl ester group instead of a carboxamide group.
2-Substituted thiazolo[3,2-a]pyrimidines: These compounds share the thiazolopyrimidine core but differ in their substituents, leading to variations in their biological activities.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a dimethoxyphenyl group and a carboxamide moiety contributes to its potent anti-inflammatory and antitumor properties .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the compound's synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and case studies.
Structural Features
The compound features a thiazolo ring fused with a pyrimidine moiety, and it includes a carboxamide functional group at the 6-position and a dimethoxyphenyl substituent at the 2-position. The methoxy groups enhance the compound's solubility and bioactivity.
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes a three-component reaction involving:
- Starting Materials : 2,4-dimethoxyaniline, isothiocyanates, and pyrimidine derivatives.
This approach allows for the formation of the thiazolo[3,2-a]pyrimidine core while introducing the desired substituents at specific positions .
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. In vitro tests have shown its efficacy against various cancer cell lines. For instance:
Cell Line | Inhibition Rate (%) |
---|---|
PC3 | 54.94 |
K562 | 51.71 |
HeLa | 50.52 |
A549 | 64.20 |
These results suggest that the compound's structural features contribute to its ability to inhibit tumor cell proliferation effectively .
The mechanism through which this compound exerts its biological effects is primarily through interaction with specific biological targets involved in cancer pathways. Docking studies have indicated potential binding affinities with proteins associated with tumor growth and progression. The compound may disrupt critical signaling pathways that cancer cells rely on for survival and proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various pathogenic bacteria and fungi, demonstrating effectiveness in disrupting membrane integrity and inhibiting growth .
Study 1: Anticancer Efficacy
A study evaluated the anticancer activity of several thiazolo[3,2-a]pyrimidine derivatives, including this compound. The findings revealed that this compound exhibited superior cytotoxicity compared to other derivatives tested against human cancer cell lines (A375, C32) .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the substituents significantly affect biological activity. For example:
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-21-9-3-4-11(12(7-9)22-2)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-8H,1-2H3,(H,17,19) |
InChI Key |
LBKLXOWKGJBARL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)OC |
Origin of Product |
United States |
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